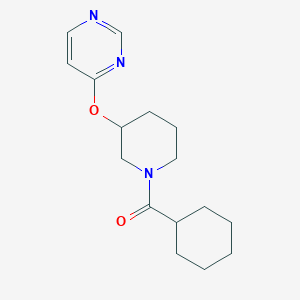

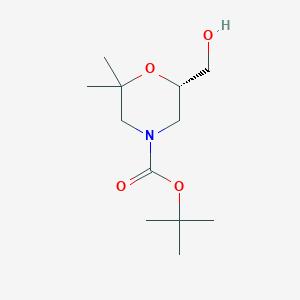

![molecular formula C21H20N4 B2588503 5-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877804-89-2](/img/structure/B2588503.png)

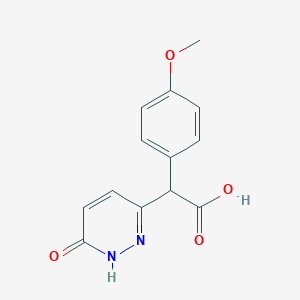

5-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Übersicht

Beschreibung

“5-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a compound with the molecular formula C21H20N4 . It belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology . Compounds were synthesized in an overall yield of 67–93% by some variations of protocols previously reported .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a methyl group at position 5, a phenyl group at position 3, and a phenylethyl group attached to a nitrogen atom . The molecular weight is 328.42 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a logP value of 4.5463, a logD value of 3.8034, and a logSw value of -4.316 . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor . The polar surface area is 29.7123 .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques : Pyrazolo[1,5-a]pyrimidine derivatives can be synthesized using ultrasound irradiation in aqueous media, which offers a simple and efficient method. This approach is significant for developing various substituted pyrazolo[1,5-a]pyrimidines, crucial for further applications in different fields (Kaping, Helissey, & Vishwakarma, 2020).

Antibacterial Applications : Some pyrazolo[1,5-a]pyrimidine derivatives have been found to exhibit significant antibacterial activity. This makes them potential candidates for developing new antibacterial agents, which is particularly relevant in the context of increasing antibiotic resistance (Rahmouni et al., 2014).

Antagonistic Activity : Certain derivatives, specifically those with a substituent amino group in the 7 position, have been studied for their antagonistic activity against serotonin 5-HT6 receptors. This research contributes to the understanding of the structure-activity relationship of these compounds and their potential use in neurological applications (Ivachtchenko et al., 2013).

Antimicrobial Applications in Surface Coatings : Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their potential as antimicrobial additives in polyurethane varnishes and printing inks. Their incorporation enhances the antimicrobial properties of these coatings, suggesting their applicability in various industrial and healthcare settings (El‐Wahab et al., 2015).

Antitumor, Antifungal, and Antibacterial Pharmacophores : Research into pyrazole derivatives, including pyrazolo[1,5-a]pyrimidines, has identified antitumor, antifungal, and antibacterial pharmacophore sites. This highlights the potential of these compounds in developing new treatments for various diseases (Titi et al., 2020).

Corrosion Inhibition : Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their corrosion inhibition properties on C-steel surfaces in acidic environments. Their effective inhibition performance makes them useful in industrial applications where corrosion resistance is critical (Hameed et al., 2020).

Anti-Mycobacterial Activity : These compounds have been reported as potent inhibitors of mycobacterial ATP synthase, crucial for the treatment of Mycobacterium tuberculosis. This positions them as potential therapeutic agents in the fight against tuberculosis (Sutherland et al., 2022).

Antioxidant and Antimicrobial Properties of Dyes : Derivatives have been used in the synthesis of dyes with notable antimicrobial properties and antioxidant activities. This expands their utility into areas like textile and materials science (Şener et al., 2017).

Eigenschaften

IUPAC Name |

5-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4/c1-15-13-20(24-16(2)17-9-5-3-6-10-17)25-21(23-15)19(14-22-25)18-11-7-4-8-12-18/h3-14,16,24H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUYABAGAKLIGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)NC(C)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701321274 | |

| Record name | 5-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701321274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647504 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

877804-89-2 | |

| Record name | 5-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701321274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

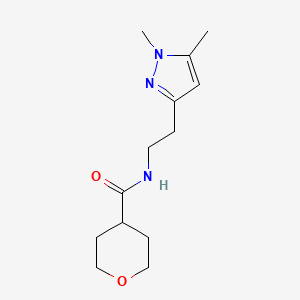

![6-[5-[2-(4-Oxoquinazolin-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2588421.png)

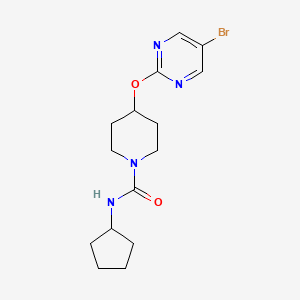

![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-phenylacetamide](/img/structure/B2588422.png)

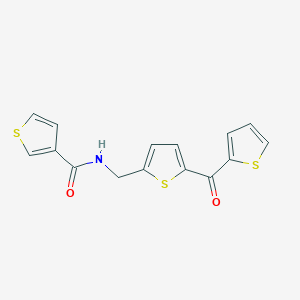

![2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2588424.png)

![N~1~-ethyl-2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide](/img/structure/B2588427.png)